molecular formula C9H17N3O B1344439 N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine CAS No. 915925-33-6

N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine

Cat. No.: B1344439
CAS No.: 915925-33-6
M. Wt: 183.25 g/mol
InChI Key: DXTPMUYJHKFJHL-UHFFFAOYSA-N
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Description

N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine is a chemical compound with the molecular formula C9H17N3O It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of an amidoxime with an isocyanate or a nitrile oxide. The reaction conditions often include the use of solvents such as methanol or dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxadiazole derivatives, while reduction can produce amine-substituted oxadiazoles .

Mechanism of Action

The mechanism of action of N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound inhibits enzymes such as thymidylate synthase, which is crucial for DNA synthesis in cancer cells. This inhibition prevents the proliferation of cancer cells and induces apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group enhances its lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets .

Properties

IUPAC Name

N-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-4-10-6-8-11-9(13-12-8)5-7(2)3/h7,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTPMUYJHKFJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NOC(=N1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649205
Record name N-{[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915925-33-6
Record name N-{[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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